molecular formula C12H9NO3 B2762275 3-Phenoxypyridine-4-carboxylic acid CAS No. 54629-99-1

3-Phenoxypyridine-4-carboxylic acid

Cat. No. B2762275
CAS RN: 54629-99-1
M. Wt: 215.208
InChI Key: FDQFTGXHOIXOCY-UHFFFAOYSA-N
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Description

3-Phenoxypyridine-4-carboxylic acid is a chemical compound with the molecular formula C12H9NO3 . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one experiment, a stirred solution of 3-phenoxyisonicotinic acid was combined with (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride, HOBt, and EDC.HCl in DMF. The mixture was stirred at room temperature for 10 minutes. Triethyl amine was then added and the mixture was allowed to stir at ambient temperature for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenoxypyridine core and a carboxylic acid group . The compound has a molecular weight of 215.20 .


Chemical Reactions Analysis

This compound has been used as a catalyst in the synthesis of pyrano[3,2-b]pyranone derivatives from aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .

Scientific Research Applications

Photophysical Properties and Excited State Proton Transfer

3-Phenoxypyridine-4-carboxylic acid demonstrates significant relevance in the study of photophysics. Rode and Sobolewski (2012) explored the photophysics of a related compound, 3-hydroxy-picolinic acid, revealing the carboxylic group's role as a proton transmitter. This research highlights the potential of this compound in understanding proton transfer mechanisms in excited states, which can be pivotal in the development of photophysical applications (Rode & Sobolewski, 2012).

Biological and Complexing Activities

Milata, Bella, and Kurinec (2019) investigated compounds like 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline, which shares structural similarities with this compound. Their research opens up possibilities for this compound in the field of biological activities and complexing applications, such as in the development of new pharmaceuticals or chemotherapeutics (Milata, Bella, & Kurinec, 2019).

Fluorescence Chemosensor and Bioimaging Applications

Gui et al. (2015) developed a fluorescence turn-on chemosensor using a compound structurally related to this compound. This suggests the potential of this compound in the creation of sensitive detection systems for biological and chemical analysis, as well as in bioimaging applications in living cells (Gui et al., 2015).

Synthesis and Photophysical Studies in Lanthanide Complexes

Research by Krinochkin et al. (2019) on 4-aryl-2,2′-bipyridine-6-carboxylic acids, which are structurally related to this compound, explored their use in synthesizing lanthanide complexes. This indicates the potential of this compound in the synthesis and photophysical study of similar complexes, which could have applications in materials science and photonics (Krinochkin et al., 2019).

Reactive Extraction and Environmental Applications

Antony and Wasewar (2019) discussed the reactive extraction of protocatechuic acid, a compound similar to this compound. This suggests potential environmental applications of this compound in waste treatment and removal of phenolic pollutants (Antony & Wasewar, 2019).

Future Directions

The future directions of research involving 3-Phenoxypyridine-4-carboxylic acid could involve further exploration of its potential bioactivities and applications in various fields . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

3-phenoxypyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)10-6-7-13-8-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQFTGXHOIXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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